![molecular formula C17H21ClN4O2 B5837691 4-chloro-1-ethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5837691.png)
4-chloro-1-ethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-ethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as TAK-242 and has been found to have anti-inflammatory and anti-tumor properties.
Wirkmechanismus
TAK-242 works by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a protein that plays a key role in the immune response to bacterial infections. When TLR4 is activated, it triggers a cascade of events that lead to the production of pro-inflammatory cytokines. TAK-242 blocks this pathway by binding to a specific site on TLR4, preventing its activation and subsequent cytokine production.
Biochemical and Physiological Effects
TAK-242 has been shown to have anti-inflammatory effects in both in vitro and in vivo studies. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. TAK-242 has also been shown to have anti-tumor effects in various cancer cell lines. It has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of TAK-242 is its specificity for TLR4. This makes it a valuable tool for studying the TLR4 signaling pathway and its role in various diseases. However, TAK-242 has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, TAK-242 has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on TAK-242. One area of interest is its potential use in the treatment of sepsis. Clinical trials are currently underway to investigate the safety and efficacy of TAK-242 in patients with sepsis. Another area of research is the use of TAK-242 in combination with other drugs for the treatment of cancer. TAK-242 has been found to enhance the anti-tumor effects of certain chemotherapy drugs, and further research is needed to explore this potential synergy. Finally, there is a need for further optimization of the synthesis method of TAK-242 to improve its yield and purity, making it more accessible for research purposes.
Conclusion
In conclusion, TAK-242 is a chemical compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory and anti-tumor properties make it a valuable tool for research in various fields. The synthesis method of TAK-242 has been optimized to improve its yield and purity. TAK-242 works by inhibiting the TLR4 signaling pathway and has been found to have anti-inflammatory and anti-tumor effects. While TAK-242 has some limitations for lab experiments, it has several potential future directions for research, including its use in the treatment of sepsis and cancer.
Synthesemethoden
The synthesis of TAK-242 involves the reaction of 1-ethyl-4-chloro-1H-pyrazole-3-carboxylic acid with 3-(4-morpholinylmethyl)aniline in the presence of a coupling reagent. The resulting product is then treated with an acid to yield TAK-242. The synthesis of TAK-242 has been optimized to improve its yield and purity, making it a viable candidate for further research.
Wissenschaftliche Forschungsanwendungen
TAK-242 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties and has been investigated for its use in the treatment of sepsis, a potentially life-threatening condition caused by an overactive immune response. TAK-242 has also been studied for its anti-tumor properties and has shown promise in the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
4-chloro-1-ethyl-N-[3-(morpholin-4-ylmethyl)phenyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-2-22-12-15(18)16(20-22)17(23)19-14-5-3-4-13(10-14)11-21-6-8-24-9-7-21/h3-5,10,12H,2,6-9,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWYOKGVYJRMDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825581 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

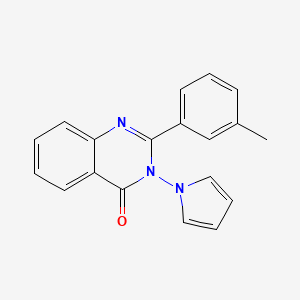
![2-bromo-4-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol](/img/structure/B5837632.png)
![3-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)propanamide](/img/structure/B5837638.png)
![4-{[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}morpholine](/img/structure/B5837644.png)
![4'-[(2,5-dimethoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5837650.png)
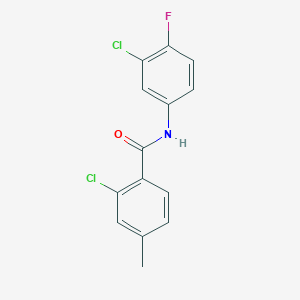
![2,2'-[(4-isopropylbenzyl)imino]diethanol](/img/structure/B5837672.png)
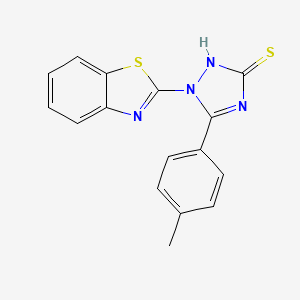
![2-{[(2-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5837685.png)
![4-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B5837697.png)
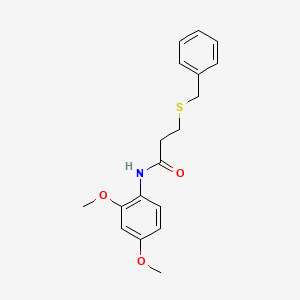
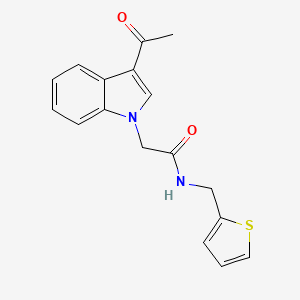
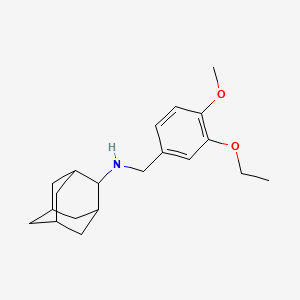
![2-(4-fluorophenyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5837724.png)